molecular formula C5H6O5 B044449 3-Oxopentanedioic acid CAS No. 542-05-2

3-Oxopentanedioic acid

Cat. No. B044449
CAS RN: 542-05-2
M. Wt: 146.1 g/mol
InChI Key: OXTNCQMOKLOUAM-UHFFFAOYSA-N
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Patent
US07868017B2

Procedure details

Glutaraldehyde (25% solution in water) (910 mL, 2.4 mol) and benzylamine hydrochloride (344.1 g, 2.4 mol) in water (1050 mL) was cooled to 0° C. 3-Oxopentanedioic acid (350.0 g, 2.4 mol) was added followed by addition of sodium acetate (aq.) (79.7 g in 797 mL water) resulting in formation of a thick orange precipitate. The reaction mixture was heated to 50° C. and stirred at this temperature for 4 h. It was then cooled to ambient temperature and allowed to stand for 24 h. The reaction mixture was acidified to pH2 with 5N aqueous hydrochloric acid (˜150 mL) and the resulting aqueous mixture was washed with diethyl ether (2×500 mL). The aqueous extracts were basified to pH12 with 4N aqueous sodium hydroxide (˜650 mL) and extracted with dichloromethane (6×500 mL). The organic phase was dried (MgSO4) and concentrated under reduced pressure to afford the crude product as a red oil. Purification by chromatography on silica gel with dichloromethane:methanol (49:1, v/v) as eluent afforded 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (300.0 g, 1.3 mol, 54%) as a pale orange solid.
Quantity
910 mL
Type
reactant
Reaction Step One
Quantity
344.1 g
Type
reactant
Reaction Step One
Name
Quantity
1050 mL
Type
solvent
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step Two
Quantity
797 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH2:2][CH2:3][CH2:4][CH:5]=[O:6].Cl.[CH2:9]([NH2:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.O=[C:18]([CH2:23]C(O)=O)[CH2:19]C(O)=O.C([O-])(=O)C.[Na+].Cl>O>[CH2:9]([N:16]1[CH:3]2[CH2:2][CH2:1][CH2:23][CH:18]1[CH2:19][C:5](=[O:6])[CH2:4]2)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
910 mL
Type
reactant
Smiles
C(CCCC=O)=O
Name
Quantity
344.1 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N
Name
Quantity
1050 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
350 g
Type
reactant
Smiles
O=C(CC(=O)O)CC(=O)O
Step Three
Name
Quantity
797 mL
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in formation of a thick orange precipitate
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to ambient temperature
WAIT
Type
WAIT
Details
to stand for 24 h
Duration
24 h
WASH
Type
WASH
Details
the resulting aqueous mixture was washed with diethyl ether (2×500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (6×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the crude product as a red oil
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel with dichloromethane:methanol (49:1

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2CC(CC1CCC2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.3 mol
AMOUNT: MASS 300 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.